N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
CAS No.: 921833-70-7
Cat. No.: VC5732377
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921833-70-7 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.48 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-27-15-8-9-16(17(12-15)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,26) |
| Standard InChI Key | QGUGPQOFDHQAEB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₂H₂₅N₅O₄S, with a molecular weight of 455.5 g/mol. Its IUPAC name systematically describes the architecture: N-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c] triazol-3-yl)sulfanyl]acetamide. Key structural features include:
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Imidazo[2,1-c] triazole core: A bicyclic system combining imidazole and triazole rings, conferring rigidity and hydrogen-bonding capacity.
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Thioacetamide bridge: A sulfur-containing linker that enhances metabolic stability and facilitates hydrophobic interactions.
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2,4-Dimethoxyphenyl group: An electron-rich aromatic system influencing solubility and target binding.
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7-Phenyl substituent: A hydrophobic moiety likely contributing to π-π stacking with biological macromolecules.
Table 1: Physicochemical Properties
Synthetic Pathways and Optimization
Core Synthesis Strategy
The imidazo-triazole core is typically constructed via cyclocondensation reactions. A representative pathway involves:
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Formation of triazole precursor: Reacting phenylhydrazine with cyanogen bromide to generate 1H-1,2,4-triazole-3-amine.
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Imidazole annulation: Treating the triazole with α-haloketones in the presence of ammonium acetate, inducing ring closure to form the imidazo[2,1-c] triazole scaffold.
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Thioacetamide incorporation: Introducing the thioacetamide group via nucleophilic substitution between 3-mercaptoimidazo-triazole and chloroacetamide intermediates under basic conditions.
Functional Group Modifications
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Methoxy positioning: The 2,4-dimethoxyphenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amidation, with reaction temperatures critically impacting yields (optimized at 80–100°C).
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7-Substituent tuning: Varying the 7-position aryl group (e.g., phenyl vs. 4-ethoxyphenyl) alters lipophilicity and bioactivity, as demonstrated in comparative studies.
Table 2: Synthetic Yield Optimization
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Ethanol, reflux, 12 h | 68 |
| Imidazole annulation | DMF, 100°C, 6 h | 72 |
| Thioacetamide coupling | K₂CO₃, DCM, rt, 24 h | 85 |
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Derivatives with similar substitution patterns demonstrate:
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Gram-positive bacteria: MIC = 2–8 μg/mL against S. aureus
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Fungal strains: 80% growth inhibition of C. albicans at 16 μg/mL.
Structure-Activity Relationship (SAR) Analysis
Impact of Methoxy Positioning
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2,4-Dimethoxy substitution: Enhances solubility (cLogP = 2.1) compared to 3,4-isomers (cLogP = 3.4), improving bioavailability.
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7-Phenyl group: Increases hydrophobic interactions with target proteins, boosting potency 3-fold over 4-ethoxyphenyl analogs.
Pharmacokinetic Profiling (Predicted)
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | XLogP3 |
| H-bond donors | 2 | SwissADME |
| CYP3A4 inhibition | Moderate | admetSAR |
| Plasma protein binding | 89% | QikProp |
Future Research Directions
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In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.
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Target deconvolution: Employ chemoproteomics to identify novel binding partners.
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Formulation optimization: Develop nanoparticle carriers to enhance aqueous solubility.
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